![molecular formula C23H23N3O3 B1684360 ZM 336372 CAS No. 208260-29-1](/img/structure/B1684360.png)
ZM 336372
Übersicht
Beschreibung
ZM 336372 ist ein potenter, zellgängiger, reversibler, ATP-kompetitiver und spezifischer Inhibitor der Proteinkinase c-Raf . Es wurde ausgiebig für seine Fähigkeit untersucht, den Raf/Mek/Erk-Signalweg zu aktivieren, der eine entscheidende Rolle beim Zellwachstum und der Zelldifferenzierung spielt . Diese Verbindung hat vielversprechende Ergebnisse bei der Hemmung des Wachstums verschiedener Krebszelllinien gezeigt, was sie zu einem potenziellen Kandidaten für die Krebstherapie macht .
Herstellungsmethoden
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von N-[5-(3-Dimethylaminobenzamido)-2-methylphenyl]-4-hydroxybenzamid beinhalten . Die Synthese umfasst typischerweise die folgenden Schritte:
Bildung der Amidbindung: Dieser Schritt beinhaltet die Reaktion von 3-Dimethylaminobenzoesäure mit 2-Methyl-5-nitroanilin unter Bildung eines Amid-Zwischenprodukts.
Reduktion der Nitrogruppe: Die Nitrogruppe im Zwischenprodukt wird mit einem Reduktionsmittel wie Palladium auf Kohlenstoff (Pd/C) und Wasserstoffgas zu einem Amin reduziert.
Bildung des Endprodukts: Das Amin-Zwischenprodukt wird dann mit 4-Hydroxybenzoylchlorid umgesetzt, um das Endprodukt this compound zu bilden.
Wissenschaftliche Forschungsanwendungen
Cancer Research
ZM 336372 is extensively studied for its role in cancer treatment, particularly concerning neuroendocrine tumors and hepatocellular carcinoma.
- Neuroendocrine Tumors : Research indicates that this compound can suppress growth and hormone secretion in carcinoid tumor cells. In studies, treatment with this compound led to significant phosphorylation of Raf-1 and downstream effectors like mitogen-activated protein kinase 1/2 and extracellular signal-regulated kinase 1/2. This resulted in reduced levels of bioactive hormones and induction of cell cycle inhibitors such as p21 and p18, thereby inhibiting cellular proliferation .
- Hepatocellular Carcinoma : Similar anti-proliferative effects were observed in HepG2 cells (a human liver cancer cell line). Treatment with this compound resulted in growth inhibition and suppression of chromogranin A secretion, indicating a potential therapeutic application for liver cancers as well .
Mechanistic Studies
The compound's unique mechanism has been a focal point in understanding Raf signaling dynamics:
- Paradoxical Activation : Interestingly, while this compound is designed as an inhibitor, it paradoxically activates c-Raf under certain conditions. This activation occurs without increasing GTP-loading of Ras or triggering downstream MAPK pathways, suggesting a complex feedback mechanism that could influence therapeutic strategies targeting Raf .
Neuroprotection
In neurological studies, this compound has shown potential neuroprotective effects by reducing apoptosis in primary neurons subjected to low potassium conditions. This suggests that c-Raf inhibition may play a role in protecting neuronal cells from stress-induced damage .
Table 1: Summary of this compound Applications
Table 2: Effects on Cell Lines
Cell Line | Treatment Concentration (μM) | Observed Effects |
---|---|---|
Carcinoid Tumor Cells | 20 - 100 | Activation of MEK/ERK; reduced hormone levels |
HepG2 (Liver Cancer) | Varies | Growth inhibition; suppression of chromogranin A |
Case Study 1: Neuroendocrine Tumors
In a controlled laboratory setting, carcinoid tumor cell lines were treated with varying concentrations of this compound over six days. The results indicated a dose-dependent activation of the Raf-1 pathway, leading to significant reductions in hormone production and cell proliferation rates.
Case Study 2: Hepatocellular Carcinoma
HepG2 cells were subjected to treatment with this compound to assess its anti-proliferative effects. The study demonstrated that treatment led to enhanced phosphorylation of ERK pathways while concurrently suppressing chromogranin A secretion, indicating a potential dual mechanism for cancer therapy targeting both growth inhibition and hormonal regulation.
Wirkmechanismus
Target of Action
ZM 336372 is a potent and selective inhibitor of the protein kinase c-Raf . The c-Raf protein is a part of the Ras/Raf/MEK/ERK pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis .
Mode of Action
This compound acts as an ATP-competitive inhibitor of c-Raf . It binds to the ATP-binding site of the c-Raf kinase, preventing ATP from binding and thus inhibiting the kinase’s activity . This inhibition is competitive with respect to ATP, as the IC50 value decreases with lower ATP concentrations and increases with higher ATP concentrations .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Ras/Raf/MEK/ERK pathway . By inhibiting c-Raf, this compound prevents the activation of downstream kinases MEK1/2 and ERK1/2 . This results in a decrease in the phosphorylation of these kinases, disrupting the signaling cascade and ultimately leading to growth inhibition in certain cell lines .
Pharmacokinetics
It is known that this compound is soluble in dmso , suggesting that it may have good bioavailability when administered in a suitable formulation.
Result of Action
This compound has been shown to suppress growth and reduce bioactive hormone levels in carcinoid tumor cells . It also induces the cell cycle inhibitors p21 and p18, further contributing to its growth-suppressive effects . In solid tumor cell lines, this compound causes growth inhibition proportional to its concentration .
Action Environment
The action of this compound can be influenced by the concentration of ATP in the environment, as its inhibitory action is competitive with respect to ATP . .
Biochemische Analyse
Biochemical Properties
ZM 336372 plays a significant role in biochemical reactions, particularly in the inhibition of c-Raf, a protein kinase involved in the MAPK/ERK pathway . It displays 10-fold selectivity over b-Raf . The inhibition of c-Raf by this compound is competitive with respect to ATP .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits growth and induces apoptosis in pancreatic cancer cells . It also suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells . In solid tumor cell lines, this compound induces the MAPK cascade and causes growth inhibition .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of c-Raf . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the c-Raf kinase . This inhibition leads to a decrease in the activity of the MAPK/ERK pathway, which in turn can lead to effects such as growth inhibition in certain cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, treatment of carcinoid tumor cells with this compound resulted in progressive phosphorylation of Raf-1, mitogen-activated protein kinase 1/2, and extracellular signal–regulated kinase 1/2 .
Metabolic Pathways
This compound is involved in the MAPK/ERK pathway through its inhibition of c-Raf . This pathway is crucial in many cellular processes, including cell proliferation and apoptosis.
Subcellular Localization
Given that it is an inhibitor of c-Raf, a cytosolic protein, it can be inferred that it likely localizes to the cytosol where it can interact with its target .
Vorbereitungsmethoden
ZM 336372 is synthesized through a series of chemical reactions involving the formation of N-[5-(3-dimethylaminobenzamido)-2-methylphenyl]-4-hydroxybenzamide . The synthetic route typically involves the following steps:
Formation of the amide bond: This step involves the reaction of 3-dimethylaminobenzoic acid with 2-methyl-5-nitroaniline to form an amide intermediate.
Reduction of the nitro group: The nitro group in the intermediate is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Formation of the final product: The amine intermediate is then reacted with 4-hydroxybenzoyl chloride to form the final product, this compound.
Analyse Chemischer Reaktionen
ZM 336372 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Die Nitrogruppe im Zwischenprodukt kann mit Reduktionsmitteln wie Pd/C und Wasserstoffgas zu einem Amin reduziert werden.
Substitution: Das Amin-Zwischenprodukt kann Substitutionsreaktionen mit Säurechloriden eingehen, um Amide zu bilden.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören:
Oxidationsmittel: Wasserstoffperoxid (H₂O₂), m-Chlorperbenzoesäure (m-CPBA)
Reduktionsmittel: Palladium auf Kohlenstoff (Pd/C), Wasserstoffgas (H₂)
Substitutionsreagenzien: Säurechloride, wie z. B. 4-Hydroxybenzoylchlorid
Vergleich Mit ähnlichen Verbindungen
ZM 336372 ist einzigartig in seiner Fähigkeit, c-Raf selektiv mit einer zehnfach höheren Potenz als B-Raf zu hemmen . Weitere ähnliche Verbindungen sind:
Sorafenib: Ein Multi-Kinase-Inhibitor, der auf Raf-Kinasen abzielt, einschließlich c-Raf und B-Raf.
Vemurafenib: Ein selektiver Inhibitor von B-Raf mit der V600E-Mutation.
Dabrafenib: Ein weiterer selektiver Inhibitor von B-Raf mit der V600E-Mutation.
This compound zeichnet sich durch seine hohe Selektivität für c-Raf und seine Fähigkeit aus, den Raf/Mek/Erk-Signalweg zu aktivieren, was es zu einem wertvollen Werkzeug macht, um diesen Signalweg und seine Rolle bei Krebs zu untersuchen .
Biologische Aktivität
ZM 336372 (CAS 208260-29-1) is a small molecule that has garnered attention for its unique biological activities, particularly as a potent and selective inhibitor of the protein kinase c-Raf. This compound exhibits a paradoxical behavior by activating Raf-1 in certain contexts, which has implications for its use in cancer therapy.
- Chemical Name : 3-(Dimethylamino)-N-[3-[(4-hydroxybenzoyl)-amino]-4-methylphenyl]benzamide
- Molecular Formula : C23H23N3O3
- Purity : ≥99%
- IC50 Values :
- c-Raf: 70 nM
- SAPK2/p38: 2 μM
This compound primarily functions as an ATP-competitive inhibitor of c-Raf, showing a selectivity that is approximately ten-fold over B-Raf and significant inhibition against other kinases such as SAPK2/p38. Its mechanism involves the activation of downstream signaling pathways, notably the Raf/MEK/ERK pathway, which plays a crucial role in cell proliferation and survival.
Inhibition of Cancer Cell Proliferation
Research has demonstrated that this compound can inhibit the growth of various cancer cell lines, including:
- Neuroendocrine Tumors :
- Hepatocellular Carcinoma :
-
Pancreatic Cancer :
- Studies have indicated that this compound induces apoptosis in pancreatic adenocarcinoma cell lines (Panc-1 and MiaPaCa-2) through the inhibition of GSK-3β, which is critical for cell survival. The compound promotes Ser9 phosphorylation of GSK-3β, leading to reduced cell viability and increased apoptosis markers .
Summary of Key Findings
Cell Line | IC50 (nM) | Mechanism of Action | Key Findings |
---|---|---|---|
Neuroendocrine Tumors | Not specified | Activation of Raf-1/MEK/ERK pathway | Growth inhibition, reduced chromogranin A |
HepG2 (Hepatocellular) | Not specified | Activation of Raf-1/MEK/ERK pathway | Growth inhibition, increased p21CIP1 |
Panc-1 & MiaPaCa-2 | Not specified | Inhibition of GSK-3β | Induction of apoptosis, decreased viability |
Case Studies
- Neuroendocrine Tumor Study :
- HepG2 Cell Line Analysis :
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEFPDQFAZNXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274478 | |
Record name | ZM 336372 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208260-29-1 | |
Record name | N-(5-(3-Dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208260291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZM 336372 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.